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Compound of Interest

Compound Name: 2-(4-Oxopiperidin-1-yl)acetic acid

Cat. No.: B2376667 Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-Oxopiperidin-1-
yl)acetic acid

Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of 2-(4-Oxopiperidin-1-yl)acetic acid (CAS No. 218772-96-4). As a pivotal building

block in medicinal chemistry, particularly for the development of therapeutics targeting

neurological disorders, a thorough understanding of its characteristics is essential for

researchers, chemists, and drug development professionals.[1] This document consolidates

critical data including structural identifiers, physicochemical properties, spectroscopic

signatures, and safety protocols. Furthermore, it offers detailed, field-proven experimental

methodologies for the determination of key parameters like pKa and solubility, grounding

theoretical data in practical application.

Compound Identification and Structure
Accurate identification is the foundation of all scientific work. 2-(4-Oxopiperidin-1-yl)acetic
acid is a heterocyclic compound featuring a piperidine ring functionalized with a ketone and an

N-substituted acetic acid moiety.[2] These functional groups dictate its chemical behavior,

reactivity, and potential as a scaffold in drug design.

Table 1: Core Compound Identifiers
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Identifier Value Source

CAS Number 218772-96-4 [1][2][3]

Molecular Formula C₇H₁₁NO₃ [1][2][4]

Molecular Weight 157.17 g/mol [1][3]

IUPAC Name
2-(4-Oxopiperidin-1-yl)acetic

acid
[2][3]

SMILES [H]OC(=O)CN1CCC(=O)CC1 [2][4]

InChIKey
ZBUSEZWKXFKLCT-

UHFFFAOYSA-N
[2][3]

Common Synonyms

(4-oxo-1-piperidinyl)acetic

acid, 1-Piperidineacetic acid,

4-oxo-

[3][5]

Related Compounds

2-(4-Oxopiperidin-1-yl)acetic

acid hydrochloride (CAS:

1185300-59-7)

[6][7]

Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both

chemical reactions and biological systems. They influence formulation, delivery, and

pharmacokinetic profiles in drug development.

Table 2: Summary of Physical and Chemical Properties
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Property Value Comments and Insights

Physical Form Solid [3]

Purity Typically ≥95%

[1][3] Commercially available

at high purity, suitable for most

R&D applications.

Melting Point Data not readily available

Requires experimental

determination. Expected to be

a relatively high-melting solid

due to its zwitterionic potential

and hydrogen bonding

capabilities.

Boiling Point Data not readily available

Likely to decompose upon

heating before boiling under

atmospheric pressure.

pKa Data not readily available

The carboxylic acid group is

expected to have a pKa in the

range of 3-5. The piperidine

nitrogen's basicity is

attenuated by adjacent

electron-withdrawing groups.

See Section 4.1 for an

experimental protocol.

Solubility Data not readily available

As a carboxylic acid, solubility

is expected to be pH-

dependent. It is likely soluble

in aqueous bases and polar

organic solvents. The

hydrochloride salt form exhibits

higher aqueous solubility. See

Section 4.2 for a determination

protocol.
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Storage

Store in a refrigerator or at

room temperature, sealed and

dry.[1][3] The hydrochloride

salt should be stored under an

inert atmosphere.[6]

Protect from moisture to

prevent potential hydration or

degradation.

Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical

substance. Below are the anticipated spectral characteristics for 2-(4-Oxopiperidin-1-yl)acetic
acid, based on its molecular structure.

¹H NMR Spectroscopy (Proton NMR)
δ 10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). This peak is often broad

and may exchange with D₂O.

δ ~3.5-4.0 ppm (singlet, 2H): Methylene protons of the acetic acid group (-N-CH₂-COOH).

The singlet nature indicates no adjacent protons for coupling.

δ ~2.8-3.2 ppm (triplet or multiplet, 4H): Methylene protons on the piperidine ring adjacent to

the nitrogen atom (-N-CH₂-).

δ ~2.4-2.7 ppm (triplet or multiplet, 4H): Methylene protons on the piperidine ring adjacent to

the carbonyl group (-CH₂-C=O).

¹³C NMR Spectroscopy (Carbon NMR)
δ ~170-175 ppm: Carbonyl carbon of the carboxylic acid (C=O).

δ ~205-210 ppm: Carbonyl carbon of the ketone (C=O).

δ ~55-60 ppm: Methylene carbon of the acetic acid group (-N-CH₂-COOH).

δ ~50-55 ppm: Methylene carbons of the piperidine ring adjacent to the nitrogen.

δ ~40-45 ppm: Methylene carbons of the piperidine ring adjacent to the ketone.
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Mass Spectrometry (MS)
For electrospray ionization (ESI), the compound is expected to be readily detected in both

positive and negative ion modes.

Positive Mode [M+H]⁺: Expected m/z ≈ 158.076

Negative Mode [M-H]⁻: Expected m/z ≈ 156.061

Infrared (IR) Spectroscopy
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H

stretches.

~1710-1740 cm⁻¹ (sharp, strong): C=O stretch from the ketone group.

~1680-1710 cm⁻¹ (sharp, strong): C=O stretch from the carboxylic acid dimer.

~1150-1250 cm⁻¹: C-N stretch.

Key Experimental Protocols
The following protocols are designed as self-validating systems, providing researchers with

robust methods to determine critical physicochemical parameters.

Determination of pKa by Potentiometric Titration
Causality: The acid dissociation constant (pKa) is a quantitative measure of a substance's

acidity in solution. For a pharmaceutical intermediate, the pKa governs its solubility, absorption,

and distribution. Potentiometric titration is a reliable and direct method to measure this value by

monitoring pH changes upon the addition of a titrant.[8][9] The pKa corresponds to the pH at

which the acid is 50% ionized (the half-equivalence point).[9]

Preparation Titration Analysis

1. Prepare Analyte Solution
(e.g., 0.01 M in deionized water)

2. Standardize Titrant
(e.g., 0.1 M NaOH) 3. Calibrate pH MeterProceed to Titration 4. Add Titrant in Increments 5. Record pH vs. Volume 6. Plot Titration Curve

(pH vs. Volume)
Data Collection Complete 7. Determine Equivalence Point

(1st Derivative Peak)
8. Identify Half-Equivalence Point

(Volume at 1/2 Equivalence)
9. Read pKa from Curve

(pKa = pH at half-equivalence)
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Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

Solution Preparation: Accurately weigh approximately 15.7 mg of 2-(4-Oxopiperidin-1-
yl)acetic acid and dissolve it in 10 mL of deionized water to create a ~0.01 M solution.

Maintain a constant ionic strength if required by adding a background electrolyte like 0.1 M

KCl.

Titrant: Use a standardized solution of 0.1 M NaOH as the titrant.

Apparatus Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the

analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

Titration: Add the NaOH titrant in small, precise increments (e.g., 0.05 mL). After each

addition, allow the pH reading to stabilize before recording the value and the total volume of

titrant added.

Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-

axis). The resulting sigmoidal curve will show a sharp inflection at the equivalence point.

pKa Calculation: Determine the exact volume at the equivalence point (Veq). The pKa is the

pH value on the curve corresponding to the volume at the half-equivalence point (Veq / 2).

Determination of Aqueous Solubility (Shake-Flask
Method)
Causality: Solubility is a crucial parameter that affects a drug's bioavailability. The shake-flask

method is the gold standard for determining equilibrium solubility. It ensures that the solvent is

fully saturated with the solute, providing a reliable measure of the compound's intrinsic

solubility (S₀).

Step-by-Step Methodology:
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Preparation: Add an excess amount of solid 2-(4-Oxopiperidin-1-yl)acetic acid to a known

volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The

presence of undissolved solid at the end of the experiment is essential to ensure saturation.

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient

period (typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and

liquid phases by centrifugation or filtration (using a filter that does not bind the analyte, e.g.,

PTFE).

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the

concentration of the dissolved compound using a validated analytical method, such as

HPLC-UV or LC-MS.

Result: The measured concentration represents the equilibrium solubility of the compound in

that specific solvent at that temperature.

Synthesis and Reactivity
Understanding the synthesis of a building block is key to its application and cost-effective use

in larger-scale campaigns.

General Synthesis Pathway
A common and efficient route to synthesize this compound involves the N-alkylation of 4-

piperidone with a protected haloacetic acid derivative, followed by deprotection. The use of a

tert-butyl ester is advantageous as it can be selectively removed under acidic conditions.

Reactants

4-Piperidone
tert-Butyl

2-(4-oxopiperidin-1-yl)acetate

+

tert-Butyl bromoacetate

2-(4-Oxopiperidin-1-yl)acetic acid

Acidic
Deprotection

(e.g., TFA or HCl)
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Caption: General synthesis pathway for the target compound.

A published method describes the synthesis of the tert-butyl ester intermediate by partitioning

the reaction mixture between a saturated potassium carbonate solution and ether.[10] This

basic workup neutralizes the hydrobromide byproduct and extracts the desired ester into the

organic phase.

Applications in Drug Discovery
2-(4-Oxopiperidin-1-yl)acetic acid is not just a laboratory chemical; it is a strategically

important intermediate in the pharmaceutical industry.

Scaffold for API Synthesis: It serves as a key building block for creating more complex

molecules.[1] Its bifunctional nature (ketone and carboxylic acid) allows for diverse chemical

modifications.

Neurological Drug Development: The piperidine scaffold is a common feature in centrally

active agents. This compound is particularly utilized in the synthesis of potential drugs for

conditions like anxiety, depression, and cognitive disorders, where modulation of

neurotransmitter systems is the therapeutic goal.[1]

Safety and Handling
Adherence to safety protocols is mandatory when handling any chemical.

Table 3: GHS Hazard Information
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Category Information Source

Pictogram GHS07 (Exclamation Mark) [3]

Signal Word Warning [3]

Hazard Statements

H302: Harmful if

swallowed.H315: Causes skin

irritation.H319: Causes serious

eye irritation.H335: May cause

respiratory irritation.

[3][11]

Precautionary Statements

P261: Avoid breathing

dust/fume/gas/mist/vapors/spr

ay.P280: Wear protective

gloves/protective clothing/eye

protection/face

protection.P305+P351+P338:

IF IN EYES: Rinse cautiously

with water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

[12][13]

Handling Recommendations:

Use only in a well-ventilated area, such as a chemical fume hood.[12]

Avoid contact with skin, eyes, and clothing.[12]

Wash hands thoroughly after handling.[12][14]

Keep containers tightly closed when not in use.[14]

Store in a cool, dry place away from incompatible materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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